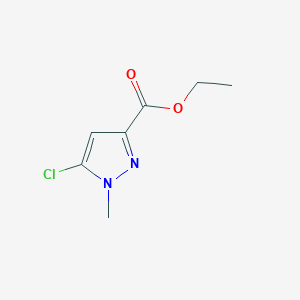methylamine CAS No. 1865037-14-4](/img/structure/B1415220.png)
[(4-Bromo-2-methylphenyl)methyl](ethyl)methylamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “(4-Bromo-2-methylphenyl)methylmethylamine” would consist of a bromine atom attached to a methylphenyl group, which is further attached to a methylamine group . The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving “(4-Bromo-2-methylphenyl)methylmethylamine” would depend on the specific conditions and reactants used . For example, it might undergo reactions with other organic compounds to form complex structures .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Bromo-2-methylphenyl)methylmethylamine”, such as its melting point, boiling point, and density, would need to be determined through laboratory analysis .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- (4-Bromo-2-methylphenyl)methylmethylamine and its derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, derivatives of 2- and 3-phenylthiophen have been synthesized to create compounds with potential biological activity (Beaton, Chapman, Clarke, & Willis, 1976).
Development of Anticancer Agents
- The compound has been used in the development of anticancer agents. A series of compounds synthesized using related derivatives showed moderate in vitro anticancer activity against certain cell lines (Bajaj, Desai, Dighe, Naik, & Biradar, 2017).
Pharmacological Research
- Research into pharmacologically active compounds includes the synthesis and evaluation of derivatives for potential biological activities. This includes studies on the interaction of these compounds with various biological targets (Chapman, Clarke, Gore, & Sharma, 1971).
Imaging Sigma Receptor Positive Tumors
- In nuclear medicine, derivatives of (4-Bromo-2-methylphenyl)methylmethylamine have been developed for imaging sigma receptor positive tumors. These compounds show high affinity for sigma-1 and sigma-2 subtype receptors, making them potential candidates for radiopharmaceuticals (John, Gulden, Vilner, & Bowen, 1996).
Cross-Coupling Reactions in Chemistry
- The compound and its derivatives have been utilized in cross-coupling reactions. These reactions are crucial in the synthesis of complex molecules, including pharmaceuticals and materials (Nájera, Gil-Moltó, & Karlström, 2004).
Synthesis of Antimicrobial Agents
- Research has also been conducted in synthesizing antimicrobial agents using derivatives of (4-Bromo-2-methylphenyl)methylmethylamine. These studies are geared towards finding new, effective treatments for bacterial infections (Doraswamy & Ramana, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(4-bromo-2-methylphenyl)methyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-4-13(3)8-10-5-6-11(12)7-9(10)2/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAVRKWHROFBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=C(C=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





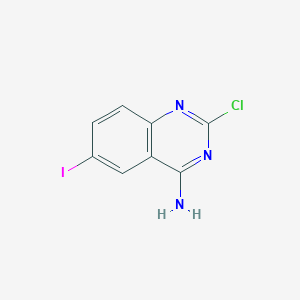
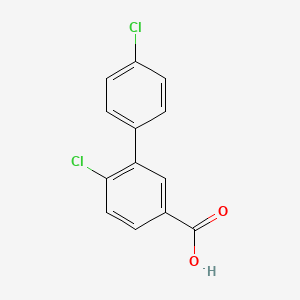


![methyl 2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B1415151.png)
![2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1415153.png)
![7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B1415154.png)
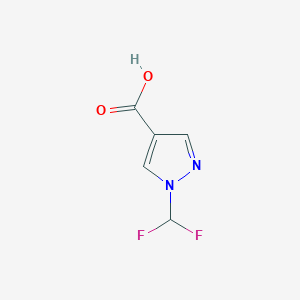
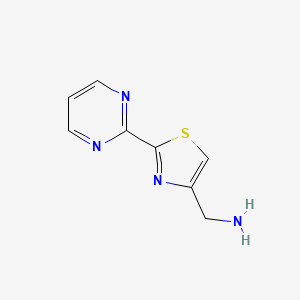
![N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide](/img/structure/B1415158.png)

